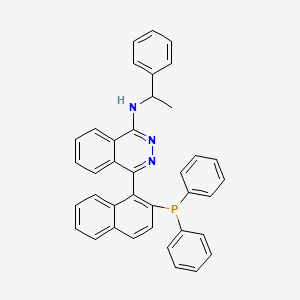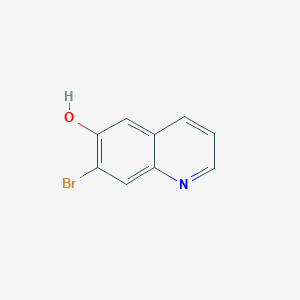
tert-Butyl (6-amino-6-oxohexyl)carbamate
Vue d'ensemble
Description
tert-Butyl (6-amino-6-oxohexyl)carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is commonly used in research and development, particularly in the fields of organic chemistry and biochemistry. This compound is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of 6-(Boc-amino)-hexanol: One common method involves the oxidation of 6-(Boc-amino)-hexanol using reagents such as sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, potassium hydrogencarbonate, and potassium bromide in dichloromethane and water.
Oxidation with Pyridinium Chlorochromate: Another method involves the oxidation of t-butyl (6-hydroxyhexyl)carbamate using pyridinium chlorochromate in dichloromethane at room temperature for 6 hours.
Industrial Production Methods: The industrial production of tert-Butyl (6-amino-6-oxohexyl)carbamate typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as flash chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: As mentioned, tert-Butyl (6-amino-6-oxohexyl)carbamate can be synthesized through oxidation reactions.
Substitution: This compound can undergo substitution reactions, particularly when used as a protecting group in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, potassium hydrogencarbonate, potassium bromide, pyridinium chlorochromate.
Solvents: Dichloromethane, water.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis, allowing for selective reactions on other functional groups without interference from the amine group .
Biology:
- Utilized in the synthesis of various biologically active compounds, including enzyme inhibitors and fluorescent probes .
Medicine:
- Research applications include the development of potential therapeutic agents, particularly those targeting specific enzymes or pathways.
Industry:
- Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (6-amino-6-oxohexyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective deprotection and subsequent reactions in multi-step synthesis.
Comparaison Avec Des Composés Similaires
tert-Butyl (6-oxohexyl)carbamate: Similar in structure but lacks the amino group.
tert-Butyl N-(6-bromohexyl)carbamate: Contains a bromo group instead of an amino group.
Uniqueness:
- The presence of both the tert-butyl carbamate protecting group and the amino group in tert-Butyl (6-amino-6-oxohexyl)carbamate makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Propriétés
IUPAC Name |
tert-butyl N-(6-amino-6-oxohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLUCEZCNAKZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)
![[1,1'-Biphenyl]-4,4'-diyl diacrylate](/img/structure/B3178866.png)

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B3178876.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)

![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)
![4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid](/img/structure/B3178926.png)
